Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide
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Overview
Description
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide is an organic compound that features a benzyl group attached to a 3-(4-chlorophenyl)-5-isoxazolyl moiety through a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide typically involves the reaction of benzyl halides with 3-(4-chlorophenyl)-5-isoxazolyl thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfide linkage, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfoxide or sulfone.
Reduction: Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methane.
Substitution: Various substituted benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl derivatives.
Scientific Research Applications
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone: Similar structure but with a sulfone group instead of a sulfide.
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methane: Lacks the sulfide linkage.
4-Chlorophenyl isoxazole derivatives: Compounds with similar isoxazole and phenyl groups but different substituents.
Uniqueness
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfide linkage and the presence of the 4-chlorophenyl and isoxazole moieties make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-(4-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-15-8-6-14(7-9-15)17-10-16(20-19-17)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWXAMTFIPNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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